2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-1-(1H-pyrrol-2-yl)ethan-1-one
Overview
Description
2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-1-(1H-pyrrol-2-yl)ethan-1-one is a complex organic compound that features both a tetrazole and a pyrrole moiety The tetrazole ring is known for its stability and diverse biological activities, while the pyrrole ring is a common structural motif in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-1-(1H-pyrrol-2-yl)ethan-1-one typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile. For instance, phenyl azide can react with a suitable nitrile under mild conditions to form the tetrazole ring.
Thioether Formation: The tetrazole derivative can then be reacted with a thiol to form the thioether linkage. This step often requires a base such as sodium hydride to deprotonate the thiol and facilitate the nucleophilic attack on the tetrazole ring.
Pyrrole Incorporation: The final step involves the introduction of the pyrrole moiety. This can be achieved through a condensation reaction between the thioether-tetrazole intermediate and a pyrrole derivative, often under acidic conditions to promote the formation of the ethanone linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for the cycloaddition and condensation steps, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.
Substitution: The aromatic rings in both the tetrazole and pyrrole moieties can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed for reducing the ketone group.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation are typical.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials with specific properties.
Biology and Medicine
In biological and medicinal research, the compound’s tetrazole moiety is of particular interest due to its bioisosteric properties, which can mimic carboxylic acids. This makes it a potential candidate for drug development, particularly in designing inhibitors for enzymes or receptors that interact with carboxylic acids.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, that benefit from the stability and reactivity of the tetrazole and pyrrole rings.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might act by binding to a specific enzyme or receptor, inhibiting its activity. The tetrazole ring can interact with biological targets through hydrogen bonding and electrostatic interactions, while the pyrrole ring can participate in π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-1-(1H-imidazol-2-yl)ethan-1-one: Similar structure but with an imidazole ring instead of a pyrrole ring.
2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-1-(1H-indol-2-yl)ethan-1-one: Contains an indole ring, which is another common motif in biologically active compounds.
Uniqueness
The uniqueness of 2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-1-(1H-pyrrol-2-yl)ethan-1-one lies in its combination of the tetrazole and pyrrole rings, which provides a distinct set of chemical properties and potential biological activities. The presence of both rings allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research.
Properties
IUPAC Name |
2-(1-phenyltetrazol-5-yl)sulfanyl-1-(1H-pyrrol-2-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5OS/c19-12(11-7-4-8-14-11)9-20-13-15-16-17-18(13)10-5-2-1-3-6-10/h1-8,14H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQVUJGXABFCJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)C3=CC=CN3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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